Lower First Ionization Energy of KTp Compared to Electron-Withdrawing Analogs
Gas-phase photoelectron spectroscopy reveals that KTp has a first ionization energy (IE) that is approximately 2.0 eV lower than that of the electron-withdrawing analog KTp(CF3)2. This quantitative difference in electronic structure directly impacts the redox properties and stability of the resulting metal complexes [1].
| Evidence Dimension | First Ionization Energy |
|---|---|
| Target Compound Data | Not directly provided in source, but relative shift quantified. |
| Comparator Or Baseline | KTp(CF3)2 (Potassium hydrotris(3,5-bis(trifluoromethyl)pyrazol-1-yl)borate) |
| Quantified Difference | The first ionization energy of KTp(CF3)2 is stabilized (higher) by ~2.0 eV relative to KTp* and KTp. |
| Conditions | Gas-phase He I/He II photoelectron spectroscopy |
Why This Matters
This ~2.0 eV shift in ionization energy quantifies the dramatic change in ligand donor strength upon substitution, allowing researchers to select KTp for electron-rich metal centers requiring a less electron-withdrawing environment compared to fluorinated analogs.
- [1] Joshi, A. M.; James, B. R. Photoelectron spectra of potassium salts of hydrotris(pyrazol-1-yl)borates: electronic structure of the electron withdrawing scorpionates Tp(CF3)2, Tp*Cl and comparison to Tp* and Tp. Polyhedron 2004, 23, 429-438. View Source
